molecular formula C19H12BrClFN3O3S B4063780 4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide

4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B4063780
M. Wt: 496.7 g/mol
InChI Key: CYZAJYZYQHISAE-UHFFFAOYSA-N
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Description

4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a combination of furan, thiazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Products may include furan and thiazole derivatives with additional oxygen functionalities.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 5-(4-chloro-2-nitrophenyl)furfural
  • 2-furancarboxaldehyde, 5-(4-chloro-2-nitrophenyl)

Uniqueness

The uniqueness of 4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide lies in its combination of functional groups, which can confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFN3O3S.BrH/c20-15-9-13(24(25)26)5-6-14(15)17-7-8-18(27-17)16-10-28-19(23-16)22-12-3-1-11(21)2-4-12;/h1-10H,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZAJYZYQHISAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Reactant of Route 2
Reactant of Route 2
4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Reactant of Route 3
Reactant of Route 3
4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Reactant of Route 4
Reactant of Route 4
4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Reactant of Route 5
Reactant of Route 5
4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Reactant of Route 6
4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide

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